2-Biphenyl-4-yl-6-morpholin-4-yl-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-biphenyl-4-yl-6-morpholin-4-yl-pyran-4-one is a synthetic organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a biphenyl group, a morpholine ring, and a pyranone core, making it a versatile molecule for chemical modifications and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki cross-coupling reactions to introduce the biphenyl group, followed by the formation of the pyranone ring through cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-biphenyl-4-yl-6-morpholin-4-yl-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl and morpholine groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-biphenyl-4-yl-6-morpholin-4-yl-pyran-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-biphenyl-4-yl-6-morpholin-4-yl-pyran-4-one involves its interaction with molecular targets such as DNA-PK. By inhibiting DNA-PK, the compound can interfere with DNA repair processes, leading to increased sensitivity of cancer cells to radiation and chemotherapy . This inhibition occurs through the binding of the compound to the active site of DNA-PK, preventing its normal function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-aryl-2-morpholin-4-yl-4H-pyran-4-ones: These compounds share a similar pyranone core and morpholine group but differ in the aryl substituents.
6-aryl-2-morpholin-4-yl-4H-thiopyran-4-ones: These compounds have a thiopyran core instead of a pyranone core, offering different chemical properties and biological activities.
Uniqueness
2-biphenyl-4-yl-6-morpholin-4-yl-pyran-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit DNA-PK with high selectivity makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C21H19NO3 |
---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
2-morpholin-4-yl-6-(4-phenylphenyl)pyran-4-one |
InChI |
InChI=1S/C21H19NO3/c23-19-14-20(25-21(15-19)22-10-12-24-13-11-22)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-9,14-15H,10-13H2 |
InChI-Schlüssel |
MIZPDLBPZZKHCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC(=O)C=C(O2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.